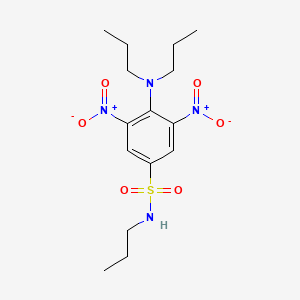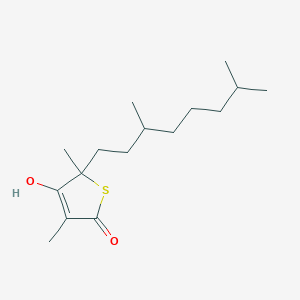![molecular formula C31H29N3O3 B14239290 Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate CAS No. 415900-75-3](/img/structure/B14239290.png)
Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate typically involves a multi-step process:
Formation of the diazenyl intermediate: This step involves the reaction of 4-aminobenzoic acid with nitrous acid to form the diazonium salt, which is then coupled with 4-(2-(9H-carbazol-9-yl)ethoxy)aniline to form the diazenyl intermediate.
Esterification: The diazenyl intermediate is then esterified with butanol in the presence of a catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the diazenyl group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate involves its interaction with molecular targets through its diazenyl group and aromatic rings. The compound can participate in electron transfer processes, making it useful in electronic applications. In biological systems, it can interact with cellular components, potentially leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate: Unique due to its specific structural features and properties.
4-(9H-Carbazol-9-yl)phenylboronic acid: Similar in structure but differs in functional groups and applications.
2-(9H-Carbazol-9-yl)ethyl acrylate: Another compound with a carbazole moiety, used in different applications.
Uniqueness
This compound is unique due to its combination of a diazenyl group and a carbazole moiety, which imparts specific electronic and photophysical properties. This makes it particularly valuable in materials science and organic electronics.
属性
CAS 编号 |
415900-75-3 |
|---|---|
分子式 |
C31H29N3O3 |
分子量 |
491.6 g/mol |
IUPAC 名称 |
butyl 4-[[4-(2-carbazol-9-ylethoxy)phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C31H29N3O3/c1-2-3-21-37-31(35)23-12-14-24(15-13-23)32-33-25-16-18-26(19-17-25)36-22-20-34-29-10-6-4-8-27(29)28-9-5-7-11-30(28)34/h4-19H,2-3,20-22H2,1H3 |
InChI 键 |
NUTKWYHZHHVAHN-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCN3C4=CC=CC=C4C5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




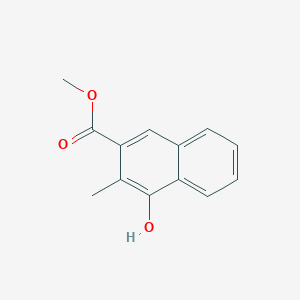
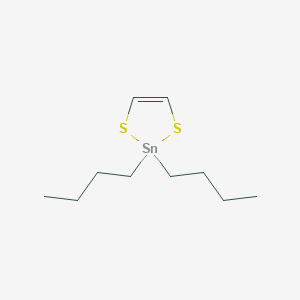
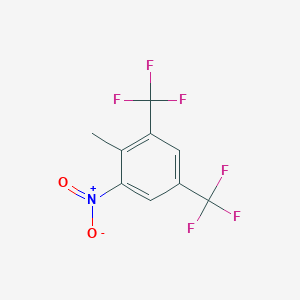
![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
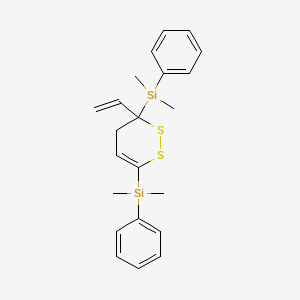
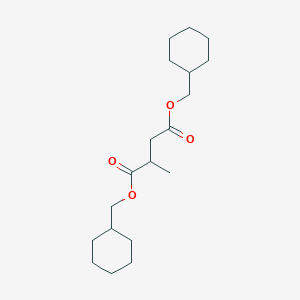
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
